molecular formula C8H6BrCl B8286359 1-(1-Bromovinyl)-3-chlorobenzene

1-(1-Bromovinyl)-3-chlorobenzene

Cat. No.: B8286359
M. Wt: 217.49 g/mol
InChI Key: JTPCJMLFJFUIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Bromovinyl)-3-chlorobenzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, where a bromovinyl group is attached to the first carbon and a chlorine atom is attached to the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-3-chlorobenzene can be synthesized through various methods. One common approach involves the bromination of 3-chlorostyrene. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent such as carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromovinyl)-3-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 3-chlorostyrene using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Products include 1-(1-aminovinyl)-3-chlorobenzene or 1-(1-thiovinyl)-3-chlorobenzene.

    Oxidation: Products include 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction: The major product is 3-chlorostyrene.

Scientific Research Applications

1-(1-Bromovinyl)-3-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: The compound is used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromovinyl)-3-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromovinyl group is particularly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    1-(1-Bromovinyl)-4-chlorobenzene: Similar structure but with the chlorine atom at the fourth position.

    1-(1-Bromovinyl)-2-chlorobenzene: Similar structure but with the chlorine atom at the second position.

    1-(1-Bromovinyl)-3-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: 1-(1-Bromovinyl)-3-chlorobenzene is unique due to the specific positioning of the bromovinyl and chlorine groups, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different reaction pathways and products compared to its isomers.

Properties

Molecular Formula

C8H6BrCl

Molecular Weight

217.49 g/mol

IUPAC Name

1-(1-bromoethenyl)-3-chlorobenzene

InChI

InChI=1S/C8H6BrCl/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H2

InChI Key

JTPCJMLFJFUIDW-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of ethanol was suspended 20.8 g (69.7 mmol) of 3-chloro-α,β-dibromoethylbenzene. To the suspension was added 100 ml of an ethanol solution containing 5.8 g (103.4 mmol) of potassium hydroxide at room temperature, and the mixture was stirred at room temperature for 1 hour. After completion of the reaction, the reaction mixture was poured into 150 ml of ice-water and extracted with 300 ml of diethyl ether. The extract was dried over anhydrous sodium sulfate and concentrated to give 15.0 g (purity: 99%) of 3-chloro-α-bromostyrene. 1H-NMR (CDC13, 8): 5.82 (1H, d), 6.14 (1H, d), 7.26-7.33 (2H, m), 7.45-7.49 (1H, m), 7.57-7.58 (1H, m)
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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